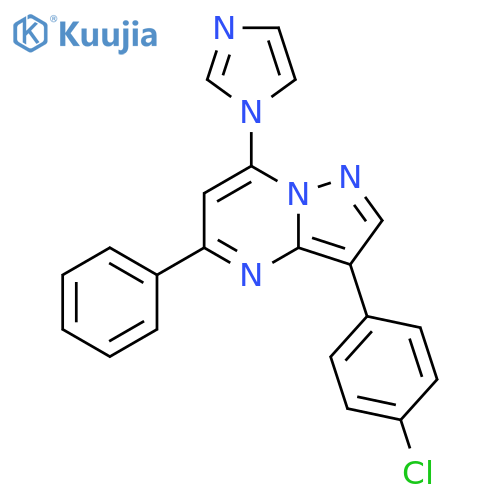

Cas no 879586-33-1 (1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole)

879586-33-1 structure

商品名:1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole

CAS番号:879586-33-1

MF:C21H14ClN5

メガワット:371.822362422943

CID:5363595

1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 3-(4-chlorophenyl)-7-imidazol-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine

- Pyrazolo[1,5-a]pyrimidine, 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenyl-

- 1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole

-

- インチ: 1S/C21H14ClN5/c22-17-8-6-15(7-9-17)18-13-24-27-20(26-11-10-23-14-26)12-19(25-21(18)27)16-4-2-1-3-5-16/h1-14H

- InChIKey: MQKDWGOXQLULCG-UHFFFAOYSA-N

- ほほえんだ: C12=C(C3=CC=C(Cl)C=C3)C=NN1C(N1C=NC=C1)=CC(C1=CC=CC=C1)=N2

1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3348-0845-5mg |

1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |

879586-33-1 | 90%+ | 5mg |

$69.0 | 2023-07-05 | |

| Life Chemicals | F3348-0845-10mg |

1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |

879586-33-1 | 90%+ | 10mg |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3348-0845-20mg |

1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |

879586-33-1 | 90%+ | 20mg |

$99.0 | 2023-07-05 | |

| Life Chemicals | F3348-0845-20μmol |

1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |

879586-33-1 | 90%+ | 20μl |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3348-0845-2mg |

1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |

879586-33-1 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3348-0845-50mg |

1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |

879586-33-1 | 90%+ | 50mg |

$160.0 | 2023-07-05 | |

| Life Chemicals | F3348-0845-3mg |

1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |

879586-33-1 | 90%+ | 3mg |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3348-0845-1mg |

1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |

879586-33-1 | 90%+ | 1mg |

$54.0 | 2023-07-05 | |

| Life Chemicals | F3348-0845-25mg |

1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |

879586-33-1 | 90%+ | 25mg |

$109.0 | 2023-07-05 | |

| Life Chemicals | F3348-0845-15mg |

1-[3-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-imidazole |

879586-33-1 | 90%+ | 15mg |

$89.0 | 2023-07-05 |

1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

879586-33-1 (1-3-(4-chlorophenyl)-5-phenylpyrazolo1,5-apyrimidin-7-yl-1H-imidazole) 関連製品

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2230780-65-9(IL-17A antagonist 3)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量